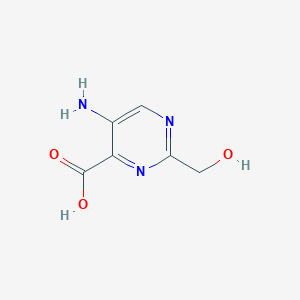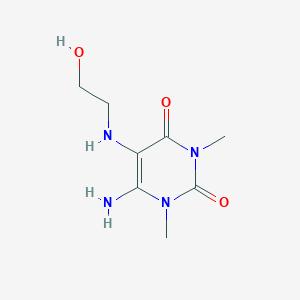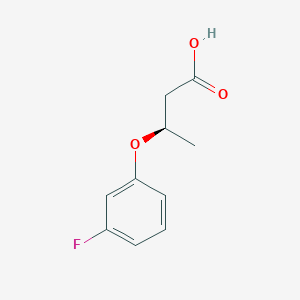
(R)-3-(3-Fluorophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(3-Fluorophenoxy)butanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Fluorophenoxy)butanoic acid typically involves the reaction of 3-fluorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-fluorophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Fluorophenoxy)butanoic acid may involve large-scale esterification processes using flow reactors to enhance efficiency and scalability. The use of continuous flow microreactors allows for better control over reaction parameters, leading to a more sustainable and cost-effective production process .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(3-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-fluorophenoxy)butanone, while reduction could produce 3-(3-fluorophenoxy)butanol.
Aplicaciones Científicas De Investigación
®-3-(3-Fluorophenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-3-(3-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluorophenoxy)propanoic acid
- 3-(4-Fluorophenoxy)butanoic acid
- 3-(3-Chlorophenoxy)butanoic acid
Uniqueness
®-3-(3-Fluorophenoxy)butanoic acid stands out due to the specific positioning of the fluorine atom, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
(3R)-3-(3-fluorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
KSEGLWDXBRQLSR-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)OC1=CC(=CC=C1)F |
SMILES canónico |
CC(CC(=O)O)OC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


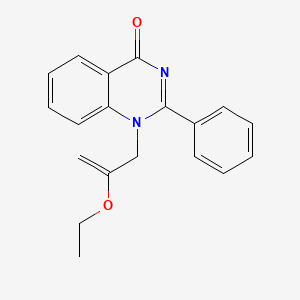

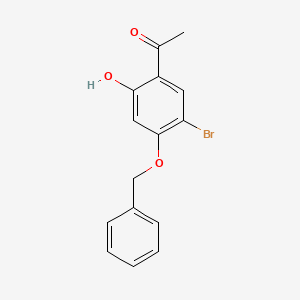

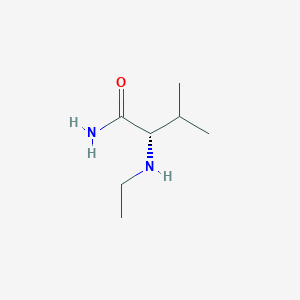
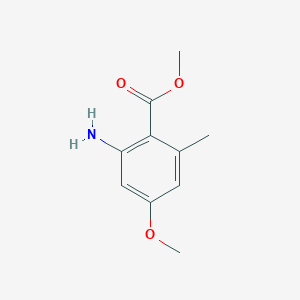
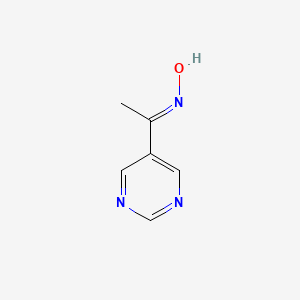
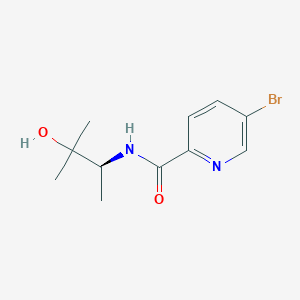
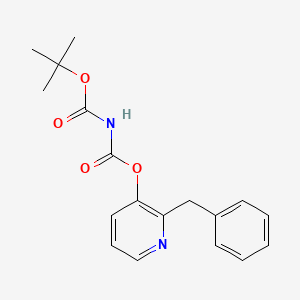
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)

![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
